molecular formula C15H18N2O2 B11857951 1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)- CAS No. 88808-38-2

1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-

Cat. No.: B11857951
CAS No.: 88808-38-2
M. Wt: 258.32 g/mol
InChI Key: CYKGISYTZNRFSN-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a spiro[4.5]decane core with a diazaspiro moiety and a tolyl group attached to it. This structure imparts distinct chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of a tolyl-substituted amine with a suitable cyclic anhydride can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(m-Tolyl)-1,3-diazaspiro[4.5]decane-2,4-dione stands out due to the presence of the tolyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

88808-38-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-(3-methylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C15H18N2O2/c1-11-6-5-7-12(10-11)17-13(18)15(16-14(17)19)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)

InChI Key

CYKGISYTZNRFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3(CCCCC3)NC2=O

Origin of Product

United States

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